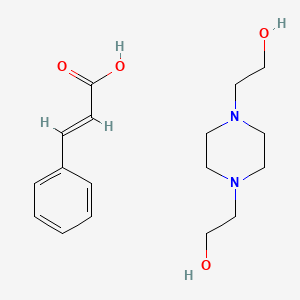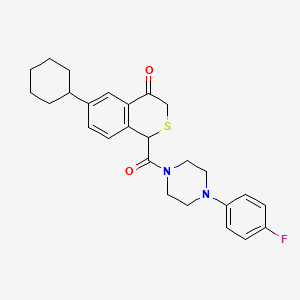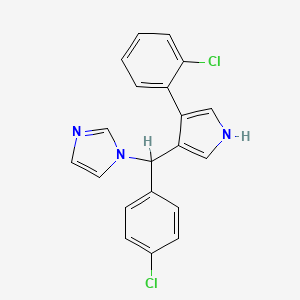
Einecs 300-581-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-581-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Einecs 300-581-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions: Einecs 300-581-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Aplicaciones Científicas De Investigación
Einecs 300-581-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations. Industrially, it is used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of Einecs 300-581-3 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific enzymes or receptors, altering their activity and influencing cellular processes. This mechanism is crucial for understanding its potential therapeutic applications and effects on biological systems.
Propiedades
Número CAS |
93942-30-4 |
|---|---|
Fórmula molecular |
C17H26N2O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C8H18N2O2/c10-9(11)7-6-8-4-2-1-3-5-8;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H,(H,10,11);11-12H,1-8H2/b7-6+; |
Clave InChI |
DLHIXDDEHOSZTF-UHDJGPCESA-N |
SMILES isomérico |
C1CN(CCN1CCO)CCO.C1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canónico |
C1CN(CCN1CCO)CCO.C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)













